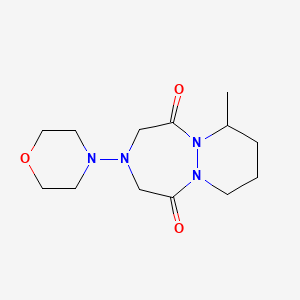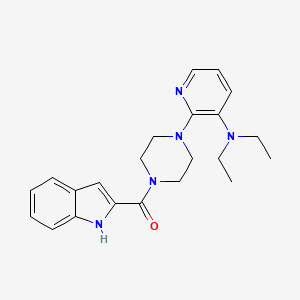
trans-1,3-Dimethylindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,3-Dimethylindan: is an organic compound with the molecular formula C11H14 It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan typically involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The process begins with the addition of elemental bromine to 1,1-dimethylindene in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans-2,3-dibromo-1,1-dimethylindane. The trans isomer is then selectively formed using the tribromide anion as the brominating agent. Subsequent elimination of hydrogen bromide yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2), while nitration and sulfonation require nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
科学研究应用
Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用机制
The mechanism of action of trans-1,3-Dimethylindan involves its interaction with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or carboxylic acids. The exact molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1,1-Dimethylindene: A precursor in the synthesis of trans-1,3-Dimethylindan.
2,3-Dibromo-1,1-dimethylindane: An intermediate in the synthesis of this compound.
2,2-Dimethylindan-1-one-3-thione: A related compound with different functional groups and properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a building block in organic synthesis highlights its importance in scientific research and industrial applications.
属性
CAS 编号 |
40324-83-2 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChI 键 |
IIJUYSSJMAITHJ-RKDXNWHRSA-N |
手性 SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C |
规范 SMILES |
CC1CC(C2=CC=CC=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


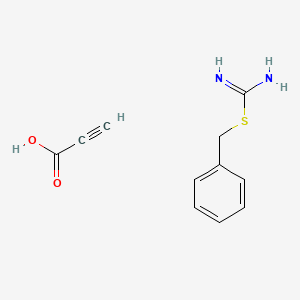


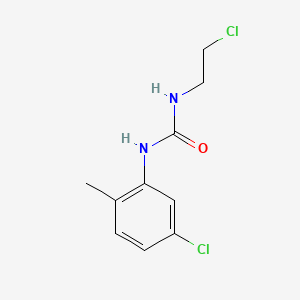
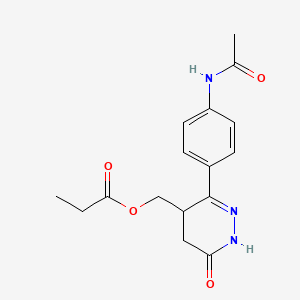

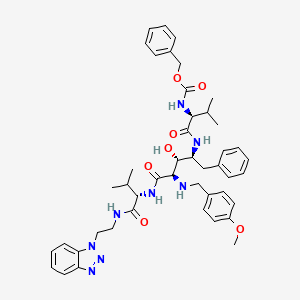
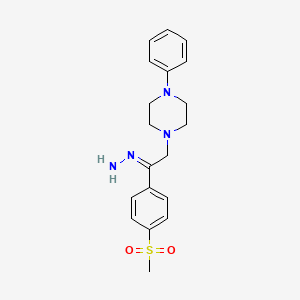
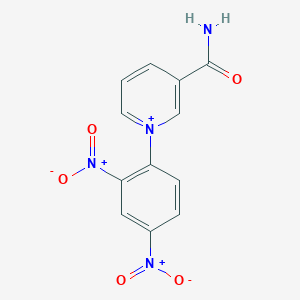
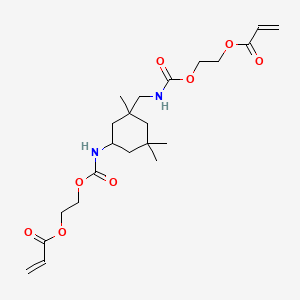
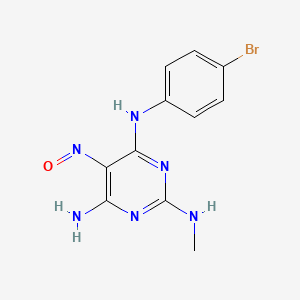
![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
